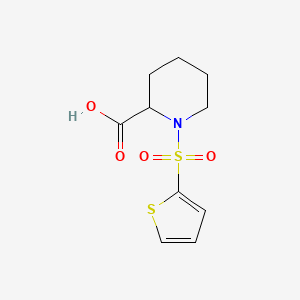

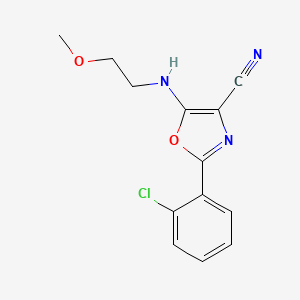

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polarographic Studies

A polarographic study involving alkyl imidazolyl sulfoxides and sulfides, closely related to the chemical structure of interest, demonstrated the irreversible reduction of these compounds in aqueous ethanol, leading to the formation of pyridine and thiol derivatives. This reduction process involves the cleavage of a C-S bond and varies predictably with the electron density at the sulfur atom. The study's insights into the acid-base properties and adsorptivity effects contribute to understanding the electrochemical behavior of similar sulfonyl compounds (Johansson & Wendsjö, 1983).

Synthesis of Sulfonylated Heterocycles

Efficient synthesis methods for sulfonylated furan or imidazo[1,2-a]pyridine derivatives have been developed through a metal-free three-component, domino reaction. This strategy is notable for its functional group tolerance and efficiency, providing a pathway for creating complex molecules with potential applications in pharmaceuticals and materials science (Cui et al., 2018).

Metal-Free C-C Bond Formation

A novel metal-free synthesis approach for 3,3'-bisimidazopyridinylmethanes has been reported, showcasing the intermolecular oxidative C(sp(2))-H bond functionalization of imidazo[1,2-a]pyridines. This methodology extends to various imidazo heterocycles, illustrating the versatility and efficiency of metal-free reactions in constructing complex molecular architectures (Patel et al., 2016).

Synthesis of Sulfonyl Azides

The development and application of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, have been pivotal in converting primary amines into azides and activated methylene substrates into diazo compounds. These reagents, characterized by their stability and efficiency, play a crucial role in synthetic chemistry, particularly in the synthesis of azide and diazo functionalized compounds (Goddard-Borger & Stick, 2007).

Multicomponent Reactions for Heterocycle Synthesis

Utilizing Ugi multicomponent reactions followed by intramolecular nucleophilic substitution has facilitated the synthesis of complex diazepane and benzo-fused diazepanone systems. This approach exemplifies the power of multicomponent reactions in constructing diverse and biologically relevant molecular scaffolds efficiently (Banfi et al., 2007).

特性

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-pyridin-3-ylsulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4S2/c1-13-17-15(12-18(13)2)26(23,24)20-8-4-7-19(9-10-20)25(21,22)14-5-3-6-16-11-14/h3,5-6,11-12H,4,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHBNTBSGYXDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)